molecular formula C20H12N4O5 B11688486 N-(3-nitrophenyl)-1,3-dioxo-2-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide

N-(3-nitrophenyl)-1,3-dioxo-2-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B11688486
M. Wt: 388.3 g/mol
InChI Key: LPXJJHRDDPIGAJ-UHFFFAOYSA-N
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Description

N-(3-nitrophenyl)-1,3-dioxo-2-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-nitrophenyl)-1,3-dioxo-2-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multi-step organic reactions. One common approach is the condensation reaction between 3-nitroaniline and a suitable isoindole derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-(3-nitrophenyl)-1,3-dioxo-2-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalysts, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction results in amine derivatives. Substitution reactions can lead to various substituted isoindole and pyridinyl compounds .

Scientific Research Applications

N-(3-nitrophenyl)-1,3-dioxo-2-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-nitrophenyl)-1,3-dioxo-2-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit collagen prolyl-4-hydroxylase, reducing collagen synthesis and exhibiting anti-fibrotic activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoindole derivatives and pyridinyl compounds, such as:

Uniqueness

N-(3-nitrophenyl)-1,3-dioxo-2-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .

Properties

Molecular Formula

C20H12N4O5

Molecular Weight

388.3 g/mol

IUPAC Name

N-(3-nitrophenyl)-1,3-dioxo-2-pyridin-2-ylisoindole-5-carboxamide

InChI

InChI=1S/C20H12N4O5/c25-18(22-13-4-3-5-14(11-13)24(28)29)12-7-8-15-16(10-12)20(27)23(19(15)26)17-6-1-2-9-21-17/h1-11H,(H,22,25)

InChI Key

LPXJJHRDDPIGAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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